molecular formula C12H10N2O2 B583843 5-Ethoxy-2-phenyloxazole-4-carbonitrile CAS No. 156210-50-3

5-Ethoxy-2-phenyloxazole-4-carbonitrile

Cat. No.: B583843
CAS No.: 156210-50-3
M. Wt: 214.224
InChI Key: YTROKNHVOSXDGP-UHFFFAOYSA-N
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Description

5-Ethoxy-2-phenyloxazole-4-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H10N2O2 and its molecular weight is 214.224. The purity is usually 95%.
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Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-Ethoxy-2-phenyloxazole-4-carbonitrile?

A common approach involves condensation reactions using ethoxymethylene malononitrile or analogous precursors under reflux conditions. For example, similar oxazole-carbonitrile derivatives are synthesized via refluxing ethoxymethylene malononitrile with aminophenyl precursors in ethanol, followed by purification via recrystallization (e.g., from ethanol or aqueous mixtures) . Key steps include monitoring reaction progress using thin-layer chromatography (TLC) and optimizing solvent systems for crystallization.

Q. What safety protocols are critical during experimental handling?

Proper personal protective equipment (PPE) is essential:

  • Gloves : Inspect for integrity before use; dispose of contaminated gloves properly .
  • Eye protection : In case of exposure, flush eyes with water for ≥15 minutes and seek medical attention .
  • Respiratory protection : Use fume hoods to avoid inhalation, especially during powder handling .

Q. Which analytical techniques are standard for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : For confirming substituent positions (e.g., ethoxy and phenyl groups).
  • Infrared Spectroscopy (IR) : To identify nitrile (C≡N) and oxazole ring vibrations.
  • X-ray Crystallography : Resolves crystal packing and bond angles (e.g., analogous compounds in Acta Crystallographica reports) .
  • Melting Point (mp) Analysis : Cross-referenced with literature values (e.g., mp ranges for related oxazoles in catalogs) .

Advanced Research Questions

Q. How can contradictions in reported spectral or physical data (e.g., melting points) be resolved?

  • Multi-technique validation : Combine differential scanning calorimetry (DSC) with XRD to confirm phase transitions and polymorphism.
  • Literature comparison : Cross-check with structurally similar compounds, such as 5-Methyl-2-phenyloxazole-4-carboxamide (mp data in catalogs) or pyrazole-carbonitrile derivatives .
  • Sample purity assessment : Use HPLC or GC-MS to rule out impurities affecting physical properties .

Q. What strategies optimize reaction yields in large-scale synthesis?

  • Design of Experiments (DoE) : Systematically vary parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions.
  • Catalyst screening : Transition-metal catalysts (e.g., Pd or Cu) may enhance cyclization efficiency in oxazole formation.
  • In-line monitoring : Employ real-time techniques like ReactIR to track intermediate formation and adjust reaction dynamics .

Q. How can computational methods elucidate reactivity or biological interactions?

  • Density Functional Theory (DFT) : Predict electronic properties (e.g., nitrile group electrophilicity) and reaction pathways.
  • Molecular docking : If bioactive, simulate interactions with target enzymes (e.g., kinase inhibitors as in CDK2 studies) .
  • Molecular dynamics (MD) : Model solvation effects and stability in biological matrices.

Q. Contradiction Analysis and Mechanistic Insights

Q. How to address discrepancies in reaction mechanisms for oxazole-carbonitrile formation?

  • Isotopic labeling : Use deuterated or ¹³C-labeled precursors to trace bond formation (e.g., nitrile group origin).
  • Intermediate isolation : Trap and characterize transient species (e.g., via cold trapping or quenching) .
  • Kinetic studies : Compare rate constants under varying conditions to infer mechanistic pathways.

Q. What advanced techniques resolve crystal structure ambiguities?

  • High-resolution XRD : Refine occupancy ratios for disordered ethoxy or phenyl groups.
  • Variable-temperature XRD : Study thermal expansion effects on crystal symmetry .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···N contacts) influencing packing .

Properties

IUPAC Name

5-ethoxy-2-phenyl-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2/c1-2-15-12-10(8-13)14-11(16-12)9-6-4-3-5-7-9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTROKNHVOSXDGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(N=C(O1)C2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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